molecular formula C62H87N13O17 B12808326 Actinomycin D, 8-amino-7-hydroxy- CAS No. 95045-12-8

Actinomycin D, 8-amino-7-hydroxy-

Cat. No.: B12808326
CAS No.: 95045-12-8
M. Wt: 1286.4 g/mol
InChI Key: VWOCNFIGQGBJNQ-UHFFFAOYSA-N
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Description

Actinomycin D, 8-amino-7-hydroxy- is a derivative of actinomycin D, a well-known antibiotic and antitumor agent. Actinomycin D was first isolated from Streptomyces parvulus and has been widely studied for its ability to bind DNA and inhibit RNA synthesis. The 8-amino-7-hydroxy- derivative has been synthesized to enhance its biological activity and reduce toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Actinomycin D, 8-amino-7-hydroxy- involves several steps. One common method includes the nitration of actinomycin D to produce 7-nitro-actinomycin D, followed by reduction to yield 7-amino-actinomycin D. The hydroxylation of 7-amino-actinomycin D then produces the desired 8-amino-7-hydroxy- derivative .

Industrial Production Methods

Industrial production of Actinomycin D, 8-amino-7-hydroxy- typically involves fermentation of Streptomyces parvulus followed by chemical modification. The fermentation process is optimized to produce high yields of actinomycin D, which is then subjected to the synthetic steps mentioned above to obtain the 8-amino-7-hydroxy- derivative .

Chemical Reactions Analysis

Types of Reactions

Actinomycin D, 8-amino-7-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of actinomycin D, which can have different biological activities and properties .

Scientific Research Applications

Actinomycin D, 8-amino-7-hydroxy- has several scientific research applications:

    Chemistry: It is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.

    Biology: The compound is used to investigate the mechanisms of DNA transcription and replication.

    Medicine: Actinomycin D, 8-amino-7-hydroxy- is studied for its potential as an antitumor agent with reduced toxicity compared to actinomycin D.

    Industry: The compound is used in the development of new antibiotics and anticancer drugs

Mechanism of Action

Actinomycin D, 8-amino-7-hydroxy- exerts its effects by binding to DNA and inhibiting RNA synthesis. The compound intercalates between DNA base pairs, preventing the elongation of RNA chains by RNA polymerase. This inhibition of transcription leads to a decrease in protein synthesis and ultimately cell death. The 8-amino-7-hydroxy- modification enhances the binding affinity and specificity of the compound for DNA, making it more effective as an antitumor agent .

Comparison with Similar Compounds

Actinomycin D, 8-amino-7-hydroxy- is unique compared to other actinomycin derivatives due to its enhanced biological activity and reduced toxicity. Similar compounds include:

Actinomycin D, 8-amino-7-hydroxy- stands out due to its balanced combination of amino and hydroxyl groups, which contribute to its superior antitumor efficacy and reduced side effects.

Properties

CAS No.

95045-12-8

Molecular Formula

C62H87N13O17

Molecular Weight

1286.4 g/mol

IUPAC Name

2,8-diamino-3-hydroxy-4,6-dimethyl-7-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81)

InChI Key

VWOCNFIGQGBJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C(C(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)O)N

Origin of Product

United States

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